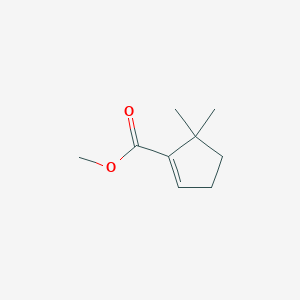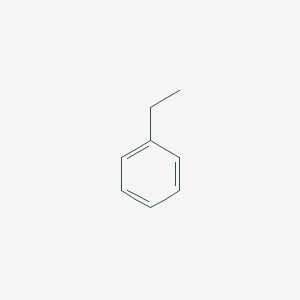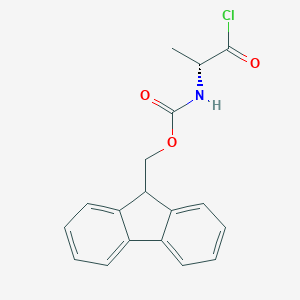
Fmoc-D-丙氨酸酰氯
描述
Fmoc-D-alanyl chloride is a derivative of alanine, an amino acid, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the carboxyl group is converted to an acid chloride. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mildly basic conditions .
科学研究应用
Fmoc-D-alanyl chloride is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications.
作用机制
Target of Action
Fmoc-D-Alanyl Chloride (Fmoc-D-Ala-Cl) is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group of other compounds, particularly amino acids .
Mode of Action
Fmoc-D-Ala-Cl interacts with its targets (amines) through a nucleophilic attack . The amine reacts with the highly reactive 9-fluorenylmethyl chloroformate of Fmoc-D-Ala-Cl. As chloride is the leaving group, the reaction liberates HCl, which is neutralized by the base . This reaction introduces the Fmoc group to the amine, effectively protecting it .
Biochemical Pathways
Fmoc-D-Ala-Cl plays a crucial role in the Solid Phase Peptide Synthesis (SPPS) . It’s used to protect amines during the synthesis of peptides, allowing for the stepwise addition of amino acids without unwanted side reactions . The Fmoc group can be removed later in the process by a base, typically piperidine .
Pharmacokinetics
It’s worth noting that fmoc-d-ala-cl is sensitive to moisture and heat , which can affect its stability and effectiveness in reactions.
Result of Action
The primary result of Fmoc-D-Ala-Cl’s action is the protection of amines during synthesis, particularly in the production of peptides . This allows for controlled reactions and the stepwise construction of complex molecules .
Action Environment
The action of Fmoc-D-Ala-Cl is influenced by environmental factors. It’s sensitive to moisture and heat, which can affect its stability and reactivity . Furthermore, the pH of the environment can impact the effectiveness of the Fmoc group’s introduction and removal . For instance, the Fmoc group is base-labile, meaning it can be removed under basic conditions .
生化分析
Biochemical Properties
Fmoc-D-alanyl chloride plays a significant role in biochemical reactions, particularly in the field of proteomics studies and solid-phase peptide synthesis techniques . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), making Fmoc-D-alanyl chloride a useful tool in these studies . The Fmoc group is typically removed with a base such as pyridine .
Molecular Mechanism
The molecular mechanism of Fmoc-D-alanyl chloride involves its role as a protected amino acid in peptide synthesis. The Fmoc group serves as a protective group that prevents the amino group of the alanine from reacting prematurely during peptide synthesis . Once the peptide chain has been assembled, the Fmoc group can be removed, allowing the amino group of the alanine to participate in further reactions .
Temporal Effects in Laboratory Settings
The temporal effects of Fmoc-D-alanyl chloride in laboratory settings are primarily related to its stability. As an Fmoc-protected amino acid, it is stable under a variety of conditions, making it a reliable tool for peptide synthesis
Metabolic Pathways
Fmoc-D-alanyl chloride is involved in the metabolic pathway of peptide synthesis. The Fmoc group serves as a protective group that allows the alanine to be incorporated into peptide chains without reacting prematurely . Once the peptide chain is assembled, the Fmoc group can be removed, allowing the alanine to participate in further reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-alanyl chloride typically involves the protection of the amino group of D-alanine with the 9-fluorenylmethoxycarbonyl group, followed by the conversion of the carboxyl group to an acid chloride. The reaction conditions often include the use of reagents such as thionyl chloride or oxalyl chloride to facilitate the formation of the acid chloride .
Industrial Production Methods
Industrial production of Fmoc-D-alanyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
Fmoc-D-alanyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acid chloride group can react with nucleophiles such as amines to form amides.
Hydrolysis: The acid chloride can hydrolyze to form the corresponding carboxylic acid.
Deprotection: The Fmoc group can be removed under mildly basic conditions using reagents like piperidine.
Common Reagents and Conditions
Substitution: Reagents such as primary or secondary amines are commonly used.
Hydrolysis: Water or aqueous solutions can facilitate hydrolysis.
Deprotection: Piperidine or other secondary amines in a basic medium are used for deprotection.
Major Products Formed
Amides: Formed from substitution reactions with amines.
Carboxylic Acids: Formed from hydrolysis of the acid chloride.
Free Amines: Formed from the deprotection of the Fmoc group.
相似化合物的比较
Similar Compounds
Fmoc-L-alanyl chloride: Similar in structure but derived from L-alanine.
Boc-D-alanyl chloride: Uses the tert-butyloxycarbonyl (Boc) group for protection instead of the Fmoc group.
Cbz-D-alanyl chloride: Uses the benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
Fmoc-D-alanyl chloride is unique due to its use of the Fmoc group, which is stable under acidic conditions and can be easily removed under basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial for the sequential addition of amino acids .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-chloro-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-11(17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,20,22)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMYCMGTXVCJCH-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456371 | |
| Record name | Fmoc-D-alanyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144073-15-4 | |
| Record name | Fmoc-D-alanyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


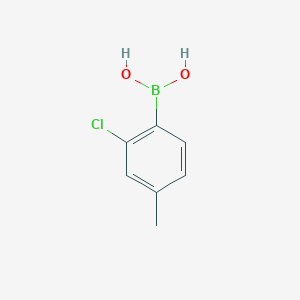
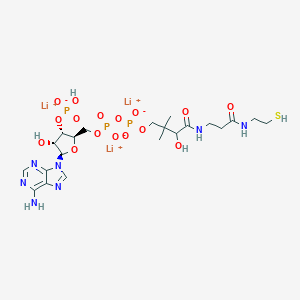
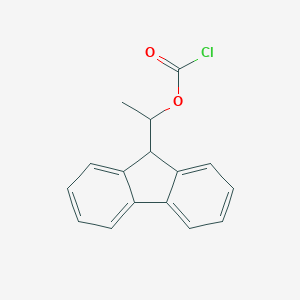

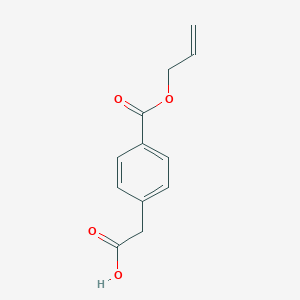


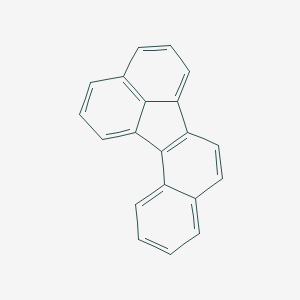
![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)
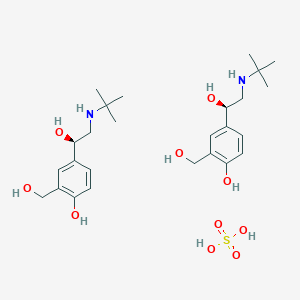
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)
![11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol](/img/structure/B125828.png)
